6-Cloropurina

Descripción general

Descripción

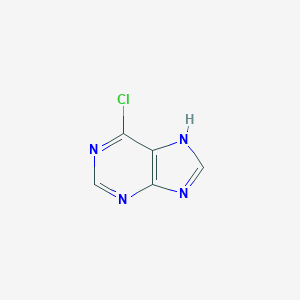

La 6-Cloropurina es un compuesto químico con la fórmula molecular C5H3ClN4 y un peso molecular de 154.56 g/mol . Es un derivado de la purina, un compuesto orgánico aromático heterocíclico. Este compuesto es conocido por su apariencia cristalina de color amarillo pálido y es relativamente estable en condiciones estándar .

Aplicaciones Científicas De Investigación

Synthesis of Anticancer Agents

6-Chloropurine serves primarily as an intermediate in the synthesis of various purine derivatives, notably 6-mercaptopurine , which is utilized in treating leukemia. The synthesis pathway typically involves the reaction of 6-chloropurine with thiol compounds to yield 6-mercaptopurine, a well-established chemotherapeutic agent known for its effectiveness against certain types of leukemia .

Table 1: Synthesis Pathways Involving 6-Chloropurine

| Compound | Synthesis Route | Biological Activity |

|---|---|---|

| 6-Mercaptopurine | Reaction with potassium hydrosulfide | Antileukemic |

| 9-Alkylpurines | Alkylation with substituted alkyl halides | Potential anticancer properties |

| 6-Aminopurines | Reaction with amines | Various biological activities |

Research indicates that 6-chloropurine exhibits biological activities that may contribute to its therapeutic potential. It has been shown to have effects similar to those of 6-mercaptopurine, including the ability to induce apoptosis in cancer cells. For instance, studies on T-leukemia cell lines have demonstrated that derivatives of 6-chloropurine can enhance apoptosis through modulation of cellular pathways .

Case Study: Antileukemic Effects

A study investigating the compound 9-norbornyl-6-chloropurine revealed its effectiveness as an antileukemic agent. The research focused on its metabolism and membrane permeability, suggesting that modifications to the chloropurine structure can lead to improved therapeutic profiles against leukemia .

Research and Development Trends

The ongoing research into 6-chloropurine is expanding its application beyond traditional uses. Recent studies have explored its potential in combination therapies and as a part of novel drug formulations aimed at enhancing efficacy while minimizing side effects.

Table 2: Recent Research Findings on 6-Chloropurine

| Study Focus | Findings | Implications |

|---|---|---|

| Combination therapies | Enhanced efficacy when used with other agents | Potential for more effective cancer treatments |

| Novel formulations | Improved solubility and bioavailability | Better patient outcomes |

| Mechanistic studies | Insights into apoptotic pathways activated | Targeted drug design |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 6-Cloropurina se puede sintetizar haciendo reaccionar hipoxantina con cloruro de fosforilo en presencia de una base no reactiva como la dimetilanilina . La reacción normalmente implica calentar la hipoxantina bajo presión con cloruro de fosforilo y luego agregar agua a la mezcla .

Métodos de Producción Industrial: En entornos industriales, la preparación de la this compound implica métodos similares pero a mayor escala. La reacción se lleva a cabo en un ambiente controlado para garantizar la pureza y el rendimiento del producto. El compuesto luego se purifica mediante cristalización a partir de agua .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 6-Cloropurina experimenta varias reacciones químicas, que incluyen:

Sustitución Nucleofílica: Esta es una reacción común donde el átomo de cloro es reemplazado por otros nucleófilos.

Alquilación: Se puede alquilar para formar adeninas 9-alquiladas mediante la reacción de Mitsunobu con varios alcoholes.

Deshidrogenación Catalítica: Esta reacción se utiliza para preparar purina a partir de this compound.

Reactivos y Condiciones Comunes:

Cloruro de Fosforilo: Utilizado en la síntesis inicial de this compound a partir de hipoxantina.

Dimetilanilina: Actúa como una base no reactiva en el proceso de síntesis.

Catalizador de Paladio: Utilizado en reacciones de sustitución nucleofílica.

Principales Productos Formados:

Purinas Sustituidas con Arilo o Alquilo: Formadas a través de reacciones de sustitución nucleofílica.

Adeninas 9-Alquiladas: Formadas mediante la reacción de Mitsunobu.

Mecanismo De Acción

El mecanismo de acción de la 6-Cloropurina implica su interacción con dianas moleculares específicas. Por ejemplo, su derivado ribósido, this compound ribósido, se fosforila para formar monofosfatos de nucleósidos, que pueden inhibir enzimas como la inosina monofosfato deshidrogenasa . Esta inhibición afecta la síntesis de nucleótidos, ejerciendo así sus efectos biológicos.

Compuestos Similares:

6-Mercaptopurina: Otro derivado de purina utilizado en el tratamiento de la leucemia.

6-Tioguanina: Utilizado en el tratamiento de la leucemia mieloide aguda.

Adenina: Una base de purina natural que se encuentra en el ADN y el ARN.

Comparación: La this compound es única debido a su sustitución de cloro en la posición 6, lo que permite reacciones químicas y aplicaciones específicas que no son posibles con otros derivados de purina . Por ejemplo, su capacidad para sufrir reacciones de sustitución nucleofílica la convierte en un intermedio valioso en la síntesis de varios análogos de purina .

Comparación Con Compuestos Similares

6-Mercaptopurine: Another purine derivative used in the treatment of leukemia.

6-Thioguanine: Used in the treatment of acute myeloid leukemia.

Adenine: A naturally occurring purine base found in DNA and RNA.

Comparison: 6-Chloropurine is unique due to its chlorine substitution at the 6-position, which allows for specific chemical reactions and applications that are not possible with other purine derivatives . For example, its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various purine analogs .

Actividad Biológica

6-Chloropurine is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of 6-chloropurine, particularly focusing on its antifungal, antitumor, and antimicrobial effects.

Chemical Structure and Synthesis

6-Chloropurine can be synthesized from commercially available 2-amino-6-chloropurine through various chemical reactions. The synthesis often involves the introduction of different substituents at the 6-position of the purine ring to enhance its biological activity. For example, novel derivatives have been synthesized using alkoxylation methods, which have shown promising antifungal properties against various strains.

Antifungal Activity

Recent studies have demonstrated that several derivatives of 6-chloropurine exhibit significant antifungal activity. A study synthesized a series of 6-substituted purines, including derivatives such as 2-fluoro-6-chloropurine and 2-hydroxy-6-chloropurine. These compounds were tested against fungal strains such as Candida tropicalis, Aspergillus niger, and Bacillus subtilis. The results indicated that specific derivatives showed potent antifungal effects comparable to established antifungal agents like fluconazole.

| Compound | Activity Against Candida tropicalis | Activity Against Aspergillus niger | Activity Against Bacillus subtilis |

|---|---|---|---|

| 7 | Good | Moderate | Good |

| 8 | Good | Good | Good |

| 11 | Moderate | Good | Fairly good |

| 13 | Fairly good | Good | Good |

| 15 | Good | Moderate | Fairly good |

| 16 | Moderate | Fairly good | Good |

The study concluded that compounds such as 7, 8, 11, 13, 15, and 16 could serve as lead compounds for further development in antifungal therapies due to their effectiveness against multiple strains .

Antitumor Properties

In addition to antifungal properties, derivatives of 6-chloropurine have shown potential as antitumor agents. The mechanism of action is believed to involve the inhibition of DNA synthesis in cancer cells. Research indicates that these compounds can induce apoptosis in various cancer cell lines by disrupting DNA replication processes.

A notable study highlighted the synthesis of O6-alkylguanine derivatives from 2-amino-6-chloropurine, which were screened for their cytotoxic effects on cancer cells. Some derivatives displayed significant cytotoxicity, suggesting their potential use in cancer treatment .

Case Studies and Research Findings

- Study on Antifungal Activity : A comprehensive evaluation of several new compounds derived from 6-chloropurine revealed that certain derivatives exhibited enhanced activity against fungal pathogens. The study utilized standard antifungal testing protocols and reported that some compounds were more effective than existing treatments .

- Antitumor Screening : A series of experiments conducted on human cancer cell lines demonstrated that modifications at the N7 position of the purine ring significantly increased cytotoxicity. This finding suggests that targeted modifications can enhance the therapeutic potential of purine derivatives .

- Mechanistic Insights : Research into the mechanisms by which these compounds exert their biological effects has shown that they may interfere with nucleotide metabolism and DNA repair processes in cells. This interference can lead to increased mutations and cell death in rapidly dividing cells, such as those found in tumors .

Propiedades

IUPAC Name |

6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Record name | 6-chloropurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861673 | |

| Record name | 6-Chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 6-Chloropurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-42-3, 133762-83-1 | |

| Record name | 6-Chloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropurin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROPURINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8700156W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Chloropurine acts as a prodrug, meaning it is metabolized in the body into its active form. One of its primary mechanisms of action is conversion to 6-thioinosinic acid (6-thioIMP). [] 6-thioIMP then inhibits purine nucleotide biosynthesis, ultimately interfering with DNA and RNA synthesis. [, ] This inhibition preferentially targets rapidly dividing cells, such as cancer cells. [, ]

A:

- UV-Vis: λmax in methanol = 265 nm []

- 1H NMR (DMSO-d6): δ 8.74 (s, 1H, H-8), 8.23 (s, 1H, H-2) []

- 13C NMR (DMSO-d6): δ 152.2 (C-2), 151.8 (C-4), 151.1 (C-6), 142.1 (C-8), 131.2 (C-5) []

A: 6-Chloropurine exhibits varying solubility depending on the solvent. It demonstrates higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) compared to water. [] This solubility difference is crucial for choosing appropriate solvents during chemical synthesis and formulation development.

A: While not typically used as a catalyst itself, 6-chloropurine serves as a vital starting material for synthesizing various biologically active compounds. It acts as an electrophile in various nucleophilic aromatic substitution reactions, enabling the introduction of different substituents at the 6-position of the purine ring. [, , , , ] This versatility makes it valuable in medicinal chemistry for developing novel therapeutics.

ANone: Modifications to the 6-chloropurine structure greatly influence its biological activity:

- Substitution at the 6-position: Replacing chlorine with other groups like thiol (-SH), alkylthio (-SR), or amino (-NH2) significantly alters its pharmacological profile. [, , , ] These modifications can impact its metabolism, target affinity, and overall efficacy.

- N9-Alkylation: Introducing alkyl groups at the N9 position of the purine ring can impact its antitumor and antiviral activity. [, ] The size and nature of the alkyl group can influence its interaction with enzymes and cellular targets.

- Ribosylation: Attaching a ribose sugar to the N9 position yields 6-chloropurine riboside, affecting its cellular uptake and metabolism. [] This modification can influence its conversion to active metabolites and subsequent biological activity.

A: 6-Chloropurine is rapidly absorbed after administration and undergoes extensive metabolism. [] The liver plays a major role in its metabolism, leading to the formation of various metabolites, including 6-chlorouric acid and 6-thioinosinic acid. [, , ] Excretion occurs primarily through the urine, with a small portion eliminated in feces. []

A:

- In Vitro: 6-Chloropurine has shown efficacy against various cancer cell lines, including murine leukemias (L1210 and P388) and human breast carcinoma (MCF7). []

- In Vivo: In animal models, 6-chloropurine demonstrated activity against Sarcoma 180 ascites cells, inhibiting tumor growth. []

ANone: Resistance to 6-chloropurine can arise from various mechanisms, including:

- Decreased uptake or increased efflux: Changes in cellular transport can limit drug accumulation within the cells, reducing its effectiveness. []

- Altered metabolism: Mutations in enzymes responsible for 6-chloropurine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can lead to resistance. []

A: 6-Chloropurine can cause a range of side effects, with myelosuppression (suppression of bone marrow activity) being the most common dose-limiting toxicity. [, ] Gastrointestinal disturbances, hepatotoxicity (liver damage), and an increased risk of infection are also possible adverse effects. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.